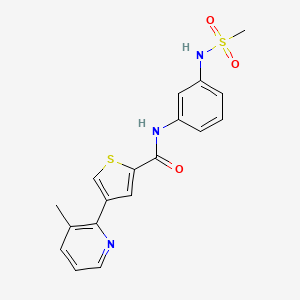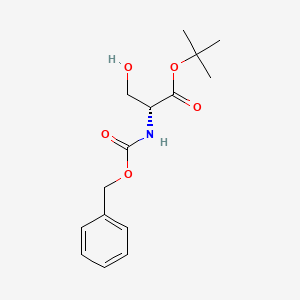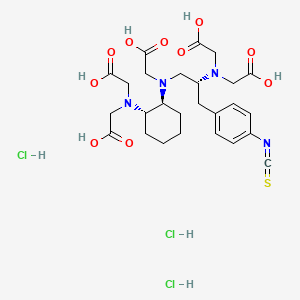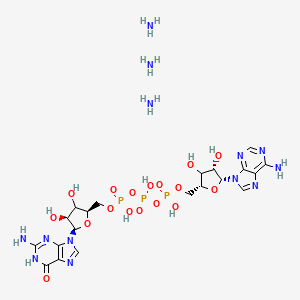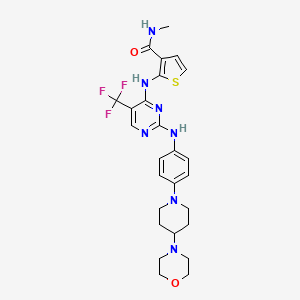
FGFR1 inhibitor-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibroblast growth factor receptor 1 inhibitor-10 is a selective inhibitor of fibroblast growth factor receptor 1, which is a member of the receptor tyrosine kinase family. This compound has shown significant potential in inhibiting the phosphorylation of fibroblast growth factor receptor 1, making it a promising candidate for cancer therapy, particularly in tumors where fibroblast growth factor receptor 1 signaling is deregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fibroblast growth factor receptor 1 inhibitor-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of fibroblast growth factor receptor 1 inhibitor-10 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Fibroblast growth factor receptor 1 inhibitor-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the chemical reactions of fibroblast growth factor receptor 1 inhibitor-10 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of fibroblast growth factor receptor 1 inhibitor-10 with enhanced inhibitory activity against fibroblast growth factor receptor 1. These derivatives are further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
Fibroblast growth factor receptor 1 inhibitor-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of fibroblast growth factor receptor inhibitors. In biology, it helps in understanding the role of fibroblast growth factor receptor 1 signaling in cellular processes such as proliferation, differentiation, and survival .
In medicine, fibroblast growth factor receptor 1 inhibitor-10 is being investigated for its potential to treat various cancers, including bladder, lung, and breast cancers, where fibroblast growth factor receptor 1 signaling is deregulated. Its ability to inhibit tumor growth and metastasis makes it a promising candidate for targeted cancer therapy . In the industry, fibroblast growth factor receptor 1 inhibitor-10 is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
Fibroblast growth factor receptor 1 inhibitor-10 exerts its effects by selectively binding to the kinase domain of fibroblast growth factor receptor 1, thereby inhibiting its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, such as the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways, which are crucial for cell proliferation, differentiation, and survival . By targeting these pathways, fibroblast growth factor receptor 1 inhibitor-10 effectively inhibits tumor growth and progression .
Comparison with Similar Compounds
Fibroblast growth factor receptor 1 inhibitor-10 is unique in its high selectivity and potency against fibroblast growth factor receptor 1 compared to other similar compounds. Some of the similar compounds include erdafitinib, futibatinib, and infigratinib, which are also fibroblast growth factor receptor inhibitors but may target multiple fibroblast growth factor receptor isoforms or have different selectivity profiles . The uniqueness of fibroblast growth factor receptor 1 inhibitor-10 lies in its ability to specifically inhibit fibroblast growth factor receptor 1 with minimal off-target effects, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C26H30F3N7O2S |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-methyl-2-[[2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H30F3N7O2S/c1-30-23(37)20-8-15-39-24(20)33-22-21(26(27,28)29)16-31-25(34-22)32-17-2-4-18(5-3-17)35-9-6-19(7-10-35)36-11-13-38-14-12-36/h2-5,8,15-16,19H,6-7,9-14H2,1H3,(H,30,37)(H2,31,32,33,34) |
InChI Key |
QUPSSTNMTKCKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)N4CCC(CC4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


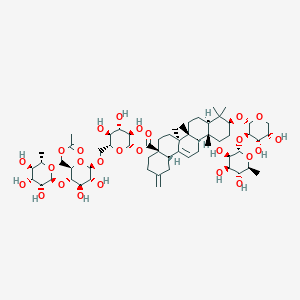
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
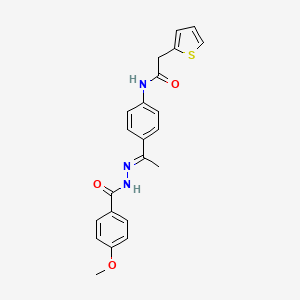

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
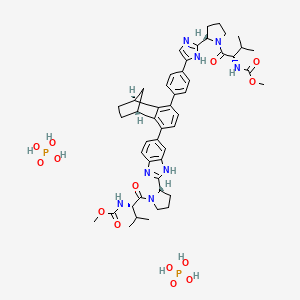
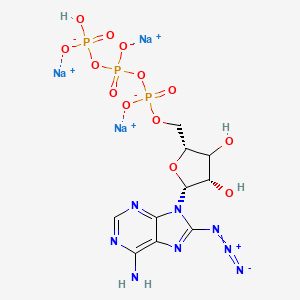
![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
